2-(Trifluoromethyl)benzenesulfonyl chloride

描述

Nomenclature and Classification

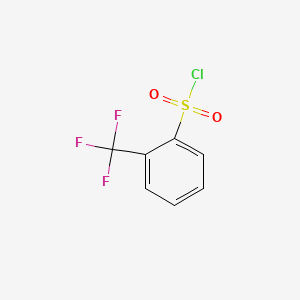

2-(Trifluoromethyl)benzenesulfonyl chloride belongs to the class of aromatic sulfonyl chlorides, which are characterized by the presence of a sulfonyl chloride functional group attached to an aromatic ring system. The International Union of Pure and Applied Chemistry designation for this compound is 2-(trifluoromethyl)benzene-1-sulfonyl chloride, reflecting the systematic naming convention that identifies the trifluoromethyl substituent at the 2-position relative to the sulfonyl chloride group. Alternative nomenclature systems have generated several synonymous names for this compound, including 2-trifluoromethyl benzenesulfonyl chloride, 2-trifluoromethyl benzene-1-sulfonyl chloride, and ortho-trifluoromethyl benzenesulfonyl chloride. The compound is also known by the designation alpha,alpha,alpha-trifluorotoluene-2-sulfonyl chloride, which emphasizes the trifluoromethyl group's relationship to the aromatic system.

The chemical classification of this compound extends beyond simple sulfonyl chlorides due to the presence of the trifluoromethyl substituent. The trifluoromethyl group significantly influences the electronic properties of the molecule, classifying it within the broader category of fluorinated aromatic compounds. This dual functionality places the compound at the intersection of organofluorine chemistry and sulfonyl chemistry, contributing to its unique reactivity profile. The electron-withdrawing nature of both functional groups creates a highly electrophilic center at the sulfur atom, enhancing the compound's reactivity toward nucleophilic attack compared to non-fluorinated analogs. The systematic classification also recognizes this compound as a member of the trifluoromethylated benzenesulfonyl chloride family, which includes positional isomers such as 3-(trifluoromethyl)benzenesulfonyl chloride and 4-(trifluoromethyl)benzenesulfonyl chloride, each exhibiting distinct reactivity patterns based on the relative positioning of the substituents.

Historical Context and Discovery

The development of this compound emerged from the broader advancement of organofluorine chemistry during the mid-20th century, when researchers began exploring fluorinated compounds for their unique properties and potential applications. The synthesis and characterization of this compound represents part of the systematic investigation into trifluoromethyl-substituted aromatic systems that gained momentum as fluorine chemistry evolved from laboratory curiosities to industrial applications. Early research into sulfonyl chlorides focused primarily on non-fluorinated variants, but the recognition of fluorine's ability to modulate biological activity and chemical reactivity drove interest toward fluorinated analogs.

The compound's emergence in chemical literature coincides with the development of reliable synthetic methodologies for introducing trifluoromethyl groups into aromatic systems. Historical synthetic approaches initially relied on harsh reaction conditions and specialized reagents, limiting the accessibility of such compounds to specialized research laboratories. However, advances in fluorination technology and the development of more efficient synthetic routes gradually made these compounds more readily available to the broader chemical community. The commercial availability of this compound from multiple suppliers, as evidenced by current chemical catalogs, reflects the maturation of synthetic methodologies and the recognition of its value as a synthetic intermediate.

The historical trajectory of this compound's development also reflects broader trends in medicinal chemistry, where the incorporation of fluorine atoms became increasingly recognized as a strategy for improving drug properties. The sulfonyl chloride functionality provides a versatile handle for further chemical modifications, while the trifluoromethyl group offers metabolic stability and altered physicochemical properties. This combination of features positioned the compound as an important building block in pharmaceutical research, contributing to its continued relevance in contemporary synthetic chemistry.

Importance in Academic Research

This compound has established itself as a crucial reagent in academic research, particularly in the fields of organic synthesis, medicinal chemistry, and materials science. The compound's significance stems from its dual role as both a reactive electrophile and a source of fluorinated functionality in target molecules. Research applications have demonstrated its utility in asymmetric cycloaddition reactions, where it serves as a precursor to difluoroalkyl carbenes for stereoselective cyclopropanation processes. These studies have revealed that rhodium-catalyzed transformations using derivatives of this compound can achieve high enantioselectivity and broad substrate scope, advancing the field of asymmetric synthesis.

The compound's importance extends to pharmaceutical development, where it functions as an intermediate in the synthesis of bioactive molecules. Patent literature reveals its application in the preparation of substituted spiroamide compounds and other pharmaceutical intermediates. Research has shown that the trifluoromethyl group significantly influences the biological activity of resulting compounds, making this reagent valuable for structure-activity relationship studies. The ability to introduce both sulfonamide functionality and trifluoromethyl groups through a single synthetic intermediate streamlines pharmaceutical synthesis pathways and enables efficient exploration of chemical space.

Materials science research has also benefited from the unique properties of this compound. The compound's role in fluorination chemistry has been explored in the context of developing novel fluorinated building blocks for advanced materials. Studies have demonstrated its utility in creating fluorinated polymers and specialized materials with enhanced thermal stability and chemical resistance. The research community has recognized that the strategic incorporation of fluorinated sulfonyl groups can significantly alter material properties, leading to applications in specialized coatings, membranes, and electronic materials.

属性

IUPAC Name |

2-(trifluoromethyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3O2S/c8-14(12,13)6-4-2-1-3-5(6)7(9,10)11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIZGWNOAHUCACM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00228262 | |

| Record name | 2-Trifluoromethylbenzenesulphonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00228262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

776-04-5 | |

| Record name | 2-(Trifluoromethyl)benzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=776-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Trifluoromethylbenzenesulphonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000776045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Trifluoromethylbenzenesulphonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00228262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(trifluoromethyl)benzenesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.521 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzenesulfonyl chloride, 2-(trifluoromethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Method A: Direct Chlorination

One common method involves the chlorination of 2-(trifluoromethyl)benzenesulfonic acid using thionyl chloride as the chlorinating agent. The reaction typically proceeds under reflux conditions to ensure complete conversion:

- Reagents : 2-(trifluoromethyl)benzenesulfonic acid, thionyl chloride

- Conditions : Reflux at elevated temperatures (70–80°C)

- Yield : Generally high, with purification via distillation or recrystallization.

This method is advantageous due to its straightforwardness and high yield potential.

Method B: Sulfonylation of Trifluoromethylbenzene

Another effective route involves the sulfonylation of trifluoromethylbenzene derivatives followed by chlorination:

- Step 1 : Synthesize 2-trifluoromethyl-4-nitro-bromobenzene in sulfuric acid.

- Step 2 : React with a halogenating reagent at controlled temperatures (50–100°C).

- Step 3 : Reduce the resultant nitro compound to an amine.

- Step 4 : Perform a Grignard reaction to introduce a sulfur moiety.

- Step 5 : Chlorinate the final product to yield this compound.

- Reagents : Trifluoromethylbenzene derivatives, halogenating agents, Grignard reagents.

- Conditions : Varies by step but includes low temperatures for Grignard reactions.

- Yield : High yields reported (up to 94%) depending on reaction conditions and purification steps.

Detailed Experimental Procedures

Direct Chlorination Procedure

- Dissolve 27.2 g (0.1 mol) of 2-(trifluoromethyl)benzenesulfonic acid in a mixture of 100 mL acetic acid and 10 mL water.

- Gradually introduce chlorine gas (49.7 g, 0.7 mol) while maintaining a temperature of approximately 45°C.

- Increase the temperature to 55°C and maintain for two hours.

- Pour the reaction mixture into water and extract with ethyl acetate.

- Dry and purify to obtain the final product.

- Expected Yield : Approximately 30.5 g (94% yield).

Sulfonylation and Chlorination Procedure

- Start with 100 g of trifluoromethylbenzene derivative in tetrahydrofuran.

- Slowly add isopropylmagnesium bromide under nitrogen at -40°C.

- After completion, add dimethyl disulfide dropwise.

- Pour into ice water and extract with ethyl acetate.

- Perform chlorination as described above.

- Expected Yield : Approximately 36 g (91% yield).

Comparative Analysis of Methods

| Method | Key Steps | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct Chlorination | Chlorination of sulfonic acid | ~94 | Simple, high yield | Requires careful handling of chlorine |

| Sulfonylation & Chlorination | Multi-step synthesis | ~91 | Versatile for different derivatives | More complex, longer process |

化学反应分析

Types of Reactions: 2-(Trifluoromethyl)benzenesulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.

Common Reagents and Conditions:

Major Products:

Sulfonamides: Formed by the reaction with amines.

Sulfonates: Formed by the reaction with alcohols.

Sulfonic Acids: Formed by oxidation reactions.

科学研究应用

Organic Synthesis

2-(Trifluoromethyl)benzenesulfonyl chloride serves as a critical reagent in organic synthesis, particularly for preparing sulfonamides, sulfonates, and other derivatives. Its electrophilic nature allows it to participate in nucleophilic substitution reactions effectively.

Biological Applications

Modification of Biomolecules : This compound is extensively used in modifying peptides and proteins, facilitating studies on their structure and function. It enables the introduction of sulfonyl groups into biomolecules, which can alter their biological activity.

Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown effective inhibition against Gram-positive bacteria such as Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for related compounds range from 0.39 to 3.12 mg/L against various bacterial strains .

Anticancer Potential : The compound has been explored for its anticancer properties. Studies suggest that it can inhibit pathways involved in cancer cell proliferation and angiogenesis by targeting receptor tyrosine kinases like VEGFR-2 .

Antimicrobial Efficacy

A study demonstrated that derivatives of benzenesulfonates with trifluoromethyl groups significantly outperformed traditional antibiotics against staphylococci, showcasing their potential as new antibacterial agents .

Cancer Research

In vitro studies have shown that compounds similar to this compound effectively inhibit cancer cell proliferation by targeting specific kinases involved in signaling pathways essential for cell survival .

作用机制

The mechanism of action of 2-(Trifluoromethyl)benzenesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives . The trifluoromethyl group enhances the electrophilicity of the sulfonyl chloride group, making the compound more reactive compared to other benzenesulfonyl chlorides .

相似化合物的比较

Comparison with Structurally Similar Compounds

Positional Isomers: 3- and 4-(Trifluoromethyl)benzenesulfonyl Chlorides

3-(Trifluoromethyl)benzenesulfonyl Chloride

- CAS : 777-44-6

- Molecular Formula : C₇H₄ClF₃O₂S (identical to the ortho isomer)

- Key Differences :

4-(Trifluoromethyl)benzenesulfonyl Chloride

Substituent Variants

Benzylsulfonyl Chloride (α-Toluenesulfonyl Chloride)

- CAS : 1939-99-7

- Molecular Formula : C₇H₇ClO₂S

- Key Differences :

Trifluoromethanesulfonyl Chloride

- CAS : 421-83-0

- Molecular Formula : CClF₃O₂S

- Key Differences :

- Lacks a benzene ring; the -SO₂Cl group is directly attached to -CF₃.

- Physical Properties: Lower molecular weight (168.52 g/mol), higher volatility (boiling point 29–32°C), and density (1.583 g/mL) .

- Applications: Used as a strong acid catalyst or electrolyte additive, distinct from aryl sulfonyl chlorides .

Halogenated Derivatives

2-Bromo-4-(Trifluoromethyl)benzenesulfonyl Chloride

- CAS : 54403-98-4

- Molecular Formula : C₇H₃BrClF₃O₂S

- Key Differences: Addition of a bromine atom at position 2 introduces steric and electronic effects.

Comparative Data Table

生物活性

2-(Trifluoromethyl)benzenesulfonyl chloride, with the CAS Number 776-04-5, is a sulfonyl chloride compound that has garnered attention in both organic chemistry and medicinal applications. This compound is notable for its electrophilic nature, which allows it to engage in various nucleophilic substitution reactions, leading to the synthesis of biologically active derivatives. This article delves into the biological activities associated with this compound, supported by research findings, data tables, and case studies.

- Molecular Formula : C₇H₄ClF₃O₂S

- Molecular Weight : 244.61 g/mol

- Boiling Point : 126 °C

- Flash Point : 110 °C

- Density : 1.58 g/cm³

The biological activity of this compound primarily stems from its ability to form sulfonamide derivatives through nucleophilic attack by amines or alcohols. The trifluoromethyl group enhances the electrophilicity of the sulfonyl chloride, facilitating reactions that yield various biologically relevant compounds.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain benzenesulfonate derivatives derived from this compound demonstrate potent activity against Gram-positive bacteria, including methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MSSA and MRSA).

| Compound | MIC (mg/L) against MSSA | MIC (mg/L) against MRSA |

|---|---|---|

| This compound derivative | 0.39 - 3.12 | 0.39 - 1.56 |

These values indicate that the compounds maintain efficacy at concentrations significantly lower than their cytotoxic thresholds, suggesting a favorable therapeutic index for potential antibacterial applications .

Cytotoxicity Studies

Cytotoxicity assessments reveal that many derivatives exhibit IC50 values greater than 12.3 mg/L against human normal lung fibroblasts (MRC-5), indicating a low risk of toxicity at effective antimicrobial concentrations . This is crucial for developing safe therapeutic agents.

Case Study 1: Synthesis and Evaluation of Antibacterial Agents

A study synthesized several sulfonamide derivatives from this compound and evaluated their antibacterial properties. The results indicated that modifications at specific positions on the benzene ring significantly influenced antimicrobial activity. For example, introducing additional halogen substituents enhanced potency against enterococci strains .

Case Study 2: Structure-Activity Relationship (SAR)

An investigation into the structure-activity relationship of benzenesulfonate derivatives revealed that compounds with multiple trifluoromethyl groups exhibited superior antibacterial effects compared to their mono-substituted counterparts. This finding underscores the importance of molecular structure in optimizing biological activity.

Applications in Medicinal Chemistry

The ability to synthesize sulfonamide-based drugs using this compound positions it as a valuable intermediate in pharmaceutical development. Its derivatives are being explored for their potential in treating bacterial infections, particularly those caused by resistant strains.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。